3-(1-Aminocyclohexa-2,4-dien-1-yl)prop-2-enoic acid;hydrochloride
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Overview
Description
1-Aminocinnamic acid hydrochloride is an organic compound with the molecular formula C9H9NO2·HCl. It is a derivative of cinnamic acid, where the amino group is attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminocinnamic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of cinnamic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 1-aminocinnamic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Aminocinnamic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds
Scientific Research Applications
1-Aminocinnamic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aminocinnamic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminocinnamic acid hydrochloride
- p-Aminocinnamic acid hydrochloride
- 4-Aminobenzoic acid hydrochloride
Uniqueness
1-Aminocinnamic acid hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
3-(1-aminocyclohexa-2,4-dien-1-yl)prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c10-9(7-4-8(11)12)5-2-1-3-6-9;/h1-5,7H,6,10H2,(H,11,12);1H |
InChI Key |
DBWYGMDXWLARAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1(C=CC(=O)O)N.Cl |
Origin of Product |
United States |
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